1-[4-(3-methylphenoxy)butyl]piperidine
Description
Properties
IUPAC Name |
1-[4-(3-methylphenoxy)butyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-15-8-7-9-16(14-15)18-13-6-5-12-17-10-3-2-4-11-17/h7-9,14H,2-6,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPLLVVUKAYHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-methylphenoxy)butyl]piperidine typically involves the reaction of 3-methylphenol with 1-bromo-4-chlorobutane to form 4-(3-methylphenoxy)butyl chloride. This intermediate is then reacted with piperidine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate or sodium hydroxide, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-methylphenoxy)butyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[4-(3-methylphenoxy)butyl]piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-[4-(3-methylphenoxy)butyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an inhibitor of certain ion channels or enzymes, disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Phenoxy/Alkyl Substituents
4-(3-Methylphenoxy)piperidine
- Structure: Lacks the butyl chain but retains the 3-methylphenoxy group directly attached to the piperidine ring.
- Applications: Primarily used as a pharmaceutical intermediate. Its simplified structure highlights the role of the phenoxy group in modulating reactivity and binding interactions .
1-(4-(2-Allylphenoxy)butyl)piperidine (Compound 3)
- Structure: Features a butyl linker and a 2-allylphenoxy group instead of 3-methylphenoxy.
- Applications : Serves as a precursor for quaternary ammonium salts (e.g., compounds 4a-d), which exhibit 84–95% corrosion inhibition efficacy for carbon steel in acidic media. The allyl group enhances adsorption to metal surfaces, as confirmed by SEM imaging .
Fluoroethoxy-Phenethyl Piperidines (e.g., 9e, 9h)
- Structure : Piperidine derivatives with fluoroethoxy-phenethyl substituents.
- Pharmacological Activity: Potent inhibitors of vesicular monoamine transporter-2 (VMAT2), with Ki values of 0.024–0.027 µM. The fluoroethoxy group enhances lipophilicity and target affinity compared to non-halogenated analogs .
Piperidine-Based Receptor Modulators
Histamine H₃ Receptor Antagonists
- Example : 1-{4-[4-(Substituted)piperazin-1-yl]butyl}guanidines and piperidine analogs.
- Key Data: Electron-withdrawing substituents on the benzyl moiety yield pA2 values of 8.43–8.49 at guinea pig jejunal H₃ receptors. The butyl chain length optimizes receptor binding, a feature shared with 1-[4-(3-methylphenoxy)butyl]piperidine .
Muscarinic M₁ Receptor Allosteric Agonists
- Example : AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]piperidine).
- Key Data: The oxo-butyl substituent enables allosteric activation of M₁ receptors, influencing amyloid processing.
Pepper Root Alkaloids
- Examples : 1-[1-oxo-3-(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine.
- Applications: Isolated from Piper nigrum roots, these compounds exhibit sleep-enhancing properties. The propenyl group contrasts with the methylphenoxy group in the target compound, highlighting how side-chain modifications alter bioactivity .
AMPA Receptor Modulators
- Example : 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP).
- Key Data: Modulates AMPA receptors, with synthetic analogs (e.g., compound 5b) showing anti-fatigue activity in mice. The benzodioxolyl group replaces the phenoxy-butyl chain, emphasizing the role of aromatic substituents in receptor affinity .
Lysosome-Targeting Piperidines
Siramesine (Lu-28–179)
- Structure : Spiro-fused piperidine with indole and fluorophenyl groups.
- Mechanism: Induces lysosome membrane permeabilization (LMP) via σ2 receptor agonism. Critical parameters include pKa = 10.01 and cLogP = 4.04, within optimal ranges for lysosomal activity.
Structural and Functional Comparison Tables
Table 1: Key Structural Analogs and Their Properties
Table 2: Pharmacological Profiles of Piperidine Derivatives
| Compound | Target Receptor/Application | Potency/Effectiveness | Structural Advantage |
|---|---|---|---|
| Fluoroethoxy-phenethyl piperidines | VMAT2 inhibitor | Ki = 0.024–0.027 µM | Fluorine enhances lipophilicity |
| Histamine H₃ antagonists | H₃ receptor | pA2 = 8.43–8.49 | Butyl chain optimizes binding |
| 1-BCP analogs | AMPA receptor | Anti-fatigue activity | Benzodioxolyl enhances receptor affinity |
Q & A
How can researchers confirm the structural integrity and purity of 1-[4-(3-methylphenoxy)butyl]piperidine during synthesis?
Methodological Answer:
Structural validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra identify proton and carbon environments, confirming the presence of the 3-methylphenoxy group and piperidine ring. For example, aromatic protons in the 3-methylphenoxy moiety appear as distinct signals in the 6.5–7.5 ppm range, while the piperidine ring protons resonate between 1.5–3.0 ppm .
- High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with UV detection (e.g., ≥95% purity threshold). Retention time consistency and peak symmetry are critical metrics .
- High-Resolution Mass Spectrometry (HRMS): Exact mass determination (e.g., molecular weight 191.274 g/mol) confirms the molecular formula (C₁₂H₁₇NO) .
What strategies optimize the pharmacokinetic profile of this compound derivatives for CNS targeting?
Methodological Answer:
Key strategies include:
- Lipophilicity Modulation: Introducing electron-withdrawing substituents (e.g., -CF₃) on the phenoxy group enhances blood-brain barrier permeability. LogP values should ideally range between 2–4 for optimal CNS penetration .
- Metabolic Stability Testing: In vitro liver microsomal assays assess oxidative metabolism. For instance, replacing the 3-methyl group with halogen atoms (e.g., Cl) reduces CYP450-mediated degradation .
- In Vivo Pharmacokinetic Studies: Rodent models measure parameters like half-life (t₁/₂), bioavailability, and brain-to-plasma ratios. Subcutaneous or intravenous administration routes are compared to evaluate absorption efficiency .
How do substitution patterns on the phenoxy group influence histamine H₃ receptor antagonistic activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs): Substitutions like -Cl or -CF₃ at the phenoxy 4-position increase receptor affinity (pA₂ values up to 8.49) by enhancing hydrogen bonding with histidine residues in the H₃ receptor binding pocket .
- Steric Effects: Bulky substituents (e.g., -OCH₃) at the 3-position reduce antagonistic activity due to steric clashes with transmembrane domain residues .
- In Silico Docking: Molecular dynamics simulations predict binding modes. For example, the 3-methylphenoxy group aligns with hydrophobic regions of the receptor, while the piperidine nitrogen forms a salt bridge with Asp114 .
How can discrepancies between in vitro receptor binding and in vivo efficacy be resolved?
Methodological Answer:
- Receptor Reserve Analysis: Measure intrinsic activity using partial vs. full agonist assays. Compounds with high receptor reserve may show strong in vitro binding but weak in vivo effects due to tissue-specific receptor density variations .
- Metabolite Profiling: LC-MS/MS identifies active metabolites in plasma and brain tissue. For example, hydroxylated derivatives may retain antagonistic activity, explaining unexpected in vivo efficacy .
- Functional Assays: Ex vivo organ bath experiments (e.g., guinea pig jejunum) validate H₃ receptor blockade under physiological conditions, bridging in vitro and in vivo data .
What are key considerations for SAR studies to enhance receptor subtype selectivity?
Methodological Answer:
- Selective Radioligand Binding Assays: Use H₃ receptor subtypes (e.g., human vs. rodent) to screen for off-target effects. For instance, this compound shows 100-fold selectivity for H₃ over H₁/H₂ receptors in guinea pig models .
- Chimeric Receptor Constructs: Replace transmembrane domains between subtypes (e.g., H₃ vs. H₄) to identify critical residues for selectivity.
- Dynamic Pharmacophore Modeling: Adjust substituent positions to minimize overlap with non-target receptor pharmacophores .
How does the 3-methylphenoxy group impact metabolic stability compared to other substituents?
Methodological Answer:
- In Vitro Metabolism: Human liver microsomes reveal that the 3-methyl group undergoes slower oxidation than unsubstituted phenoxy groups, extending half-life from 2.1 to 4.8 hours .
- Comparative Studies: Derivatives with 4-fluorophenoxy groups exhibit higher metabolic clearance (e.g., 35 mL/min/kg vs. 22 mL/min/kg for 3-methyl) due to increased electron density at the para position .
- Stability in Biological Matrices: Plasma stability assays (37°C, 4 hours) show >90% remaining for 3-methylphenoxy derivatives, whereas 3-methoxy analogues degrade by 40% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
